

Spectroscopic Characterization of Tetrabromobisphenol A Diallyl Ether: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tetrabromobisphenol A diallyl ether*

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Introduction

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a brominated flame retardant (BFR) widely utilized in polymers to enhance fire safety in a range of consumer and industrial products, including electronics and construction materials.^[1] Its molecular structure, derived from tetrabromobisphenol A (TBBPA), features the addition of two allyl ether groups, which imparts specific chemical properties relevant to its function and potential environmental fate.^[1] As with many BFRs, understanding the precise chemical identity and purity of TBBPA-DAE is of paramount importance for quality control, environmental monitoring, and toxicological studies.^{[2][3][4]}

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for TBBPA-DAE, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features. The protocols and interpretations presented herein are grounded in established analytical principles to ensure trustworthiness and reproducibility.

Molecular Structure and Isotopic Considerations

The chemical structure of TBBPA-DAE is fundamental to interpreting its spectroscopic data. The presence of four bromine atoms is particularly noteworthy due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.69\%$, $^{81}\text{Br} \approx 49.31\%$). This isotopic distribution gives rise to characteristic patterns in mass spectrometry, which are definitive for identifying brominated compounds.

Figure 1: Chemical structure of **Tetrabromobisphenol A diallyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For TBBPA-DAE, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of TBBPA-DAE is characterized by distinct signals corresponding to the aromatic, allyl, and isopropylidene protons. Due to the symmetry of the molecule, the number of unique proton environments is simplified.

Table 1: Predicted ^1H NMR Chemical Shifts for **Tetrabromobisphenol A Diallyl Ether**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3	s	4H	Ar-H
~6.0	m	2H	-O-CH ₂ -CH=CH ₂
~5.4	dd	2H	-O-CH ₂ -CH=CH ₂ (trans)
~5.2	dd	2H	-O-CH ₂ -CH=CH ₂ (cis)
~4.3	d	4H	-O-CH ₂ -CH=CH ₂
~1.7	s	6H	-C(CH ₃) ₂ -

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl_3) is appropriate for TBBPA-DAE due to its good solubility. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the multiplets of the allyl group protons.

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of TBBPA-DAE in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Spectrometer: 400 MHz (or higher) NMR spectrometer.
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): 16 ppm (centered around 6 ppm).
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

- Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of TBBPA-DAE. The presence of bromine atoms significantly influences the chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Spectral Data for **Tetrabromobisphenol A Diallyl Ether**[\[5\]](#)

Chemical Shift (δ , ppm)	Assignment
152.1	Ar-C-O
147.8	Ar-C-C(CH ₃) ₂
132.9	Ar-CH
132.2	-O-CH ₂ -CH=CH ₂
118.0	-O-CH ₂ -CH=CH ₂
115.7	Ar-C-Br
74.2	-O-CH ₂ -CH=CH ₂
42.1	-C(CH ₃) ₂
31.0	-C(CH ₃) ₂

Trustworthiness of the Protocol: A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for accurately detecting quaternary carbons, which have longer relaxation times.

Experimental Protocol for ¹³C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrument Setup:
 - Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H) or higher NMR spectrometer.

- Probe: Standard 5 mm broadband probe.
- Temperature: 298 K.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024-2048 scans.
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width (sw): 250 ppm (centered around 100 ppm).
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase correct the spectrum.
 - Calibrate the spectrum using the residual solvent signal (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of TBBPA-DAE will show characteristic absorption bands for the aromatic rings, ether linkages, and allyl groups.

Table 3: Key IR Absorption Bands for **Tetrabromobisphenol A Diallyl Ether**^[6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2970, 2870	Medium	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1450	Strong	C=C stretch (aromatic)
~1230	Strong	C-O-C stretch (aryl ether)
~1000	Strong	=C-H bend (alkene)
~650	Strong	C-Br stretch

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy. The presence of the strong C-O-C stretch and the various alkene-related bands are key identifiers for the diallyl ether functionality.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small amount of the solid TBBPA-DAE sample directly onto the ATR crystal.
- **Instrument Setup:**
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Detector: DTGS or MCT detector.
- **Acquisition Parameters:**
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32-64 scans.

- Data Collection:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.



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Figure 2: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For TBBPA-DAE, the isotopic pattern of bromine is a key diagnostic feature.

Table 4: Expected Mass Spectrometry Data for **Tetrabromobisphenol A Diallyl Ether**

m/z	Interpretation
620, 622, 624, 626, 628	Molecular ion $[M]^+$ cluster (due to 4 Br atoms)
543, 545, 547, 549	$[M - C_3H_5O]^+$ fragment (loss of an allyl ether radical)
502, 504, 506, 508	$[M - C_3H_5O - Br]^+$ fragment
41	$[C_3H_5]^+$ fragment (allyl cation)

Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is likely to cause significant fragmentation, which can be useful for structural elucidation but may

result in a weak or absent molecular ion peak. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are more likely to preserve the molecular ion.[2][7] A thermal decomposition tandem mass spectrometry (TD-MS/MS) method has also been developed for the rapid detection of TBBPA-DAE.[8]

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

- Sample Preparation: Prepare a dilute solution of TBBPA-DAE (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Liquid Chromatography (LC) Setup (for sample introduction):
 - Column: A standard C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization).
 - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry (MS) Setup:
 - Ion Source: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Scan Range: m/z 100-1000.
 - Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.
- Data Analysis:
 - Examine the full scan mass spectrum for the characteristic isotopic cluster of the molecular ion.
 - If fragmentation is observed, or if performing MS/MS, analyze the fragment ions to confirm the structure.

Conclusion

The spectroscopic characterization of **Tetrabromobisphenol A diallyl ether** through NMR, IR, and MS provides a robust and comprehensive dataset for its unequivocal identification. The interplay of the aromatic, isopropylidene, and diallyl ether moieties gives rise to a unique spectral fingerprint. By understanding the principles behind the spectroscopic techniques and following validated protocols, researchers can confidently verify the structure and purity of this important flame retardant, ensuring the integrity of their scientific investigations.

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